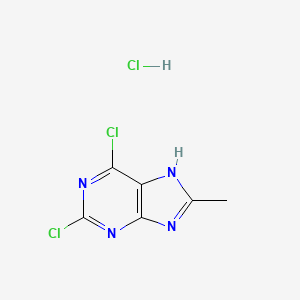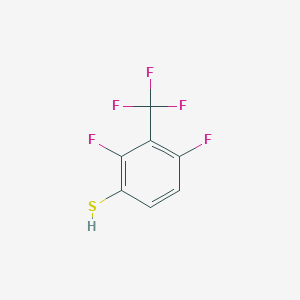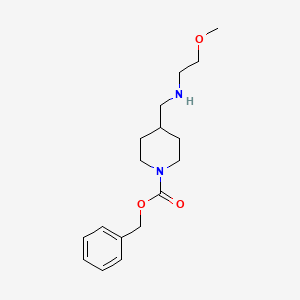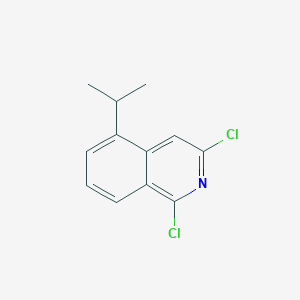
1,3-Dichloro-5-isopropyl-isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dichloro-5-isopropyl-isoquinoline: is a chemical compound belonging to the isoquinoline family. Isoquinolines are aromatic heterocyclic organic compounds that consist of a benzene ring fused to a pyridine ring. This particular compound is characterized by the presence of two chlorine atoms at the 1 and 3 positions and an isopropyl group at the 5 position on the isoquinoline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-isopropyl-isoquinoline can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction , which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline ring .
Another method involves the Bischler-Napieralski reaction , where β-phenylethylamine derivatives undergo cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the isoquinoline ring .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the use of metal-catalyzed reactions . For example, the Suzuki-Miyaura coupling reaction, which uses palladium catalysts and boron reagents, can be employed to introduce various substituents onto the isoquinoline ring . This method is favored for its mild reaction conditions and high functional group tolerance.
化学反应分析
Types of Reactions
1,3-Dichloro-5-isopropyl-isoquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 1 and 3 positions can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: Isoquinoline derivatives can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction Reactions: Reduction of the isoquinoline ring can lead to the formation of tetrahydroisoquinoline derivatives, which have significant biological activity.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions to introduce aryl groups onto the isoquinoline ring.
Phosphorus Oxychloride (POCl3): Used in the Bischler-Napieralski reaction for cyclization.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed
Aryl-Substituted Isoquinolines: Formed through Suzuki-Miyaura coupling.
N-Oxides: Formed through oxidation reactions.
Tetrahydroisoquinolines: Formed through reduction reactions.
科学研究应用
1,3-Dichloro-5-isopropyl-isoquinoline has several applications in scientific research:
作用机制
The mechanism of action of 1,3-Dichloro-5-isopropyl-isoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, isoquinoline derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways .
相似化合物的比较
Similar Compounds
Quinoline: A structural isomer of isoquinoline, with the nitrogen atom in a different position on the ring.
1,3-Dichloroisoquinoline: Similar to 1,3-Dichloro-5-isopropyl-isoquinoline but lacks the isopropyl group.
Fluorinated Isoquinolines: Isoquinoline derivatives with fluorine substituents, known for their unique biological activities.
Uniqueness
This compound is unique due to the presence of both chlorine and isopropyl groups on the isoquinoline ring. This specific substitution pattern can lead to distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
分子式 |
C12H11Cl2N |
|---|---|
分子量 |
240.12 g/mol |
IUPAC 名称 |
1,3-dichloro-5-propan-2-ylisoquinoline |
InChI |
InChI=1S/C12H11Cl2N/c1-7(2)8-4-3-5-9-10(8)6-11(13)15-12(9)14/h3-7H,1-2H3 |
InChI 键 |
DDMKPCXIWOABSV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=CC2=C(N=C(C=C21)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


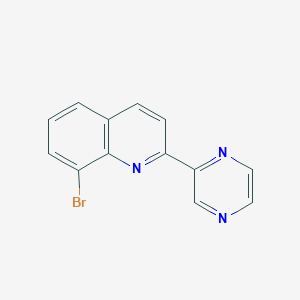
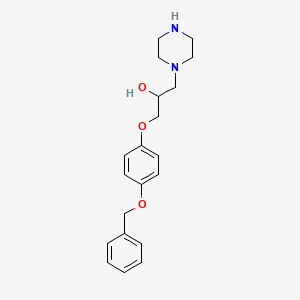
![1-Phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B13906273.png)

![1-Tributylstannyl-5,8-dioxaspiro[3.4]oct-1-en-3-one](/img/structure/B13906291.png)
![1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile](/img/structure/B13906298.png)
![3-Azabicyclo[3.1.1]heptan-1-amine;dihydrochloride](/img/structure/B13906305.png)

![2',3,3',4',5',6'-Hexafluoro[1,1'-biphenyl]-4-amine](/img/structure/B13906312.png)
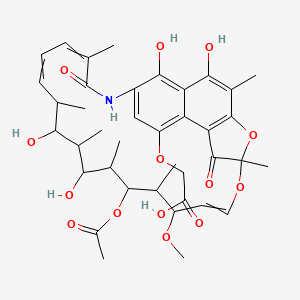
![Tert-butyl 7-benzyl-5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13906323.png)
